molecular formula C14H21N3O3S B6079898 N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide

N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide

Cat. No. B6079898
M. Wt: 311.40 g/mol
InChI Key: QUGLWSPSHVJEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide, also known as DOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPS is a sulfamide derivative of pyrrolidine that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide is not fully understood, but it is believed to work by increasing the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide has been shown to have a variety of biochemical and physiological effects, including the ability to increase the release of dopamine and norepinephrine, as well as the ability to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound for use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide in laboratory experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide. One area of interest is the development of new drugs based on the structure of N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide that could be used to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the study of the effects of N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide on other neurotransmitters and their receptors, which could lead to a better understanding of the complex interactions between different neurotransmitter systems in the brain. Finally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide involves the reaction of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-sulfonic acid chloride with dimethylamine. The resulting compound is then purified through crystallization to obtain the final product.

Scientific Research Applications

N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of effects on the nervous system, including the ability to increase the release of dopamine and norepinephrine, two important neurotransmitters.

properties

IUPAC Name

4-(dimethylsulfamoylamino)-2-oxo-1-(2-phenylethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-13-10-14(18)17(11-13)9-8-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGLWSPSHVJEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.